Boc-Met-Pro-OH
CAS No.: 116939-85-6
Cat. No.: VC21543047
Molecular Formula: C15H26N2O5S
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 116939-85-6 |
---|---|
Molecular Formula | C15H26N2O5S |
Molecular Weight | 346.4 g/mol |
IUPAC Name | (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |
Standard InChI Key | GYLAFPKEPIVJKM-QWRGUYRKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O |
Chemical Identity and Structure
Basic Information and Nomenclature
Boc-Met-Pro-OH represents N-tert-butoxycarbonyl-L-methionyl-L-proline, a protected dipeptide with significant importance in peptide chemistry. The compound consists of methionine and proline amino acids connected via a peptide bond, with the N-terminus of methionine protected by a tert-butyloxycarbonyl (Boc) group. According to the PubChem database, this compound is also known by several synonyms including "(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid" and can be represented in abbreviated peptide sequence notation as "MP" . The IUPAC name accurately describes its structure, highlighting the stereochemistry of both amino acid residues as well as the presence of the Boc protecting group.
Structural Characteristics
The molecular structure of Boc-Met-Pro-OH features several key components that define its chemical behavior. The compound possesses the characteristic Boc group (C5H9O2-) attached to the nitrogen of methionine, which serves as a protecting group during peptide synthesis. The methionine residue contains a sulfur atom in its side chain, while the proline component introduces a unique cyclic structure into the peptide backbone. This structural arrangement creates a specific conformational preference that can influence the biological activity of peptides containing this sequence . The presence of the free carboxylic acid group at the C-terminus of proline allows for further conjugation reactions in peptide synthesis procedures.
Synthesis and Preparation
Protection with Boc Group
The incorporation of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. A similar approach is described in the literature for other amino acids: "We synthesized the Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids" . For the synthesis of related compounds like N-BOC-cis-4-hydroxyproline methyl ester, the process involves "adding dichloromethane, 4-hydroxy-L-proline and DMAP into a reaction bottle and stirring; slowly dripping BOC anhydride into the reaction solution" . These methods suggest similar protection strategies could be applied to prepare the methionine component of Boc-Met-Pro-OH.
Peptide Coupling Methods
The formation of the peptide bond between Boc-protected methionine and proline requires effective coupling reagents. Various coupling reagents have been employed for similar peptide synthesis reactions, with differing efficiencies based on the specific reaction conditions. According to available research, "in presence of an imidazolium-based ionic liquid, the efficiencies of the coupling reagents decrease in the order HATU > PyBOP > EDC" . These findings suggest that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) might be particularly effective for synthesizing Boc-Met-Pro-OH under certain conditions.
Table 2: Comparison of Coupling Methods for Peptide Synthesis
Applications in Research and Development
Bioconjugation and Protein Engineering
Boc-protected dipeptides are frequently employed in bioconjugation processes, where they facilitate the attachment of biomolecules to drugs or imaging agents. Such compounds are used "in bioconjugation processes to attach biomolecules to drugs or imaging agents, improving targeted delivery systems in medical applications" . Additionally, researchers utilize similar protected peptides "to create modified proteins with enhanced stability and activity, which is essential for developing new biocatalysts and therapeutic proteins" . The selective reactivity of Boc-Met-Pro-OH makes it potentially valuable for such applications, enabling precise modification of proteins and other biomolecules.
Stability Considerations
To ensure the stability of Boc-Met-Pro-OH solutions, several precautions should be taken. For similar compounds, it is recommended to "select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents" and once prepared, to "store it in separate packages to avoid product failure caused by repeated freezing and thawing" . To enhance solubility when preparing solutions, heating "the tube to 37°C and then oscillate in an ultrasonic bath for some time" may be beneficial . These handling procedures help maintain the integrity of the compound during storage and use.
Recent Research Developments
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